(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid derivative that has gained significant attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its bicyclic structure, which contributes to its stability and functionality in biological systems. It is often used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis, making it valuable in both chemical and pharmaceutical research.
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid belongs to the class of bicyclic amino acids. It is a derivative of indole, which is a common structure in many natural products and pharmaceuticals. Its stereochemistry (3aS, 7aS) indicates specific spatial arrangements of atoms that are crucial for its biological activity.
The synthesis of (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid typically involves several key steps:
The synthetic routes often emphasize high yields and simplicity, utilizing commercially available reagents under mild conditions. For example, one method describes a two-step process involving nonionic polar solvents at controlled temperatures to facilitate reactions between specific halogenated amino acids and other intermediates .
The molecular formula of (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is C₉H₁₃NO₂, indicating it contains nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its structure features a bicyclic framework that includes an indole moiety fused with a saturated ring.
Key structural data include:
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid primarily involves its incorporation into peptides and proteins. This incorporation influences the conformation and stability of these biomolecules, particularly stabilizing structures like the polyproline II helix which is essential in various biological processes.
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid has diverse applications across several scientific domains:
Enantioselective synthesis of the cis-fused octahydroindole core relies on chiral pool utilization and resolution techniques. L-serine serves as a prevalent starting material due to its inherent chirality, enabling stereocontrolled construction of the bicyclic framework. Through a series of transformations—including reductive amination, lactam formation, and catalytic hydrogenation—L-serine derivatives are converted into (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid with >99% enantiomeric excess (ee) [1] [4].
For racemic mixtures, diastereomeric salt formation using chiral resolving agents like diaroyl-L-tartaric acid or L-mandelic acid achieves high stereoselectivity. Crystallization from methyl acetate/tert-butyl methyl ether systems yields the (3aS,7aS) isomer with 99% ee after recrystallization [4] [7]. Alternative enzymatic resolutions using immobilized lipases have been explored but remain limited by moderate ee (≤85%) [8].
Table 1: Key Enantioselective Approaches
Strategy | Starting Material | Resolving Agent | ee (%) | Yield |
---|---|---|---|---|
Chiral Pool | L-Serine | N/A | >99 | 60-70% |
Diastereomeric Salt | Racemate | Diaroyl-L-tartaric acid | 99 | 45-50% |
Enzymatic Resolution | Racemate | Immobilized lipase | ≤85 | 30-40% |
γ-Nitroketone cyclization represents a cornerstone for constructing the octahydroindole skeleton. This route involves reducing γ-nitroketones followed by acid-catalyzed ring closure, yielding trans-fused intermediates. For cis-fused targets like (3aS,7aS)-isomers, an invertive cyclization protocol using nitromesylate intermediates is employed. Diastereomerically pure nitromesylates undergo stereospecific ring closure under mild basic conditions, generating the cis-configured bicyclic system with dr >20:1 [4] [8].
Palladium-catalyzed asymmetric hydrogenations further enhance stereocontrol. Hydrogenation of hexahydroindole-2-carboxylic acid derivatives at 15–50 psi H₂ with 10% Pd/C in acetic acid affords the saturated octahydroindole without racemization. Acetic acid protonates the indole nitrogen, preventing catalyst poisoning [1] [7]. Alternative catalysts (Pt, Rh) require higher pressures (40–60 psi) for comparable efficiency [4].
Table 2: Cyclization and Hydrogenation Catalysts
Method | Catalyst/Reagent | Conditions | Stereoselectivity |
---|---|---|---|
Nitromesylate Cyclization | K₂CO₃ | Methanol, 25°C | dr >20:1 (cis:trans) |
Catalytic Hydrogenation | 10% Pd/C | AcOH, 50 psi H₂ | >99% ee retention |
Acidic Cyclization | HCl/H₂SO₄ | Reflux, toluene | 85-90% cis isomer |
Benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are critical for nitrogen protection during peptide coupling. The acid-labile Cbz group enables catalytic hydrogenolysis (Pd/C, H₂) for orthogonal deprotection without epimerization [7] [8]. In contrast, the base-labile Fmoc group permits selective removal under mild basic conditions (piperidine/DMF), facilitating solid-phase peptide synthesis (SPPS) of ACE inhibitors like trandolapril .
Esterification of the C2-carboxyl group enhances reaction kinetics. Benzyl ester formation via arylsulfonic acid catalysis (e.g., p-toluenesulfonic acid) yields crystalline salts that simplify purification. Subsequent coupling with ECPPA acid chloride hydrochloride generates advanced intermediates for antihypertensive APIs [7].
Key Protecting Group Characteristics:
Stereocontrolled functionalization at C2 leverages chiral auxiliaries and transition-metal catalysis. Evans oxazolidinone-mediated alkylation installs C2-alkyl groups with high diastereoselectivity (dr >95:5). The auxiliary directs face-selective enolization, enabling introduction of methyl, benzyl, or allyl groups [4].
Michael additions to α,β-unsaturated carbonyls proceed via enolate intermediates. Using lithium hexamethyldisilazide (LiHMDS) as base, acrylates conjugate at C2 with 90% de. Subsequent decarboxylation or reduction yields functionalized derivatives for ACE inhibitor side chains [4]. Electrophilic halogenation (Br₂, AcOH) generates C5-brominated analogs, though stereoselectivity remains moderate (70–75% de) [8].
Table 3: Synthetic Steps for Key Derivatives
Reaction | Reagents/Conditions | Product Stereoselectivity |
---|---|---|
Evans Alkylation | Chiral auxiliary, LDA, R-X | dr >95:5 |
Michael Addition | LiHMDS, methyl acrylate, –78°C | 90% de |
Electrophilic Bromination | Br₂, glacial acetic acid, 25°C | 70–75% de |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8